5-Methyl-4-phenylpyrrolidin-2-one
Overview
Description
5-Methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a phenyl group and a methyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenyl-2-pyrrolidone with methylating agents. For instance, the methylation of 4-phenyl-2-pyrrolidone using methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Another method involves the bromination of 1-acetyl-4-phenyl-2-pyrrolidone followed by dehydrobromination to form 1-acetyl-4-phenyl-3-pyrrolin-2-one. This intermediate can then be methylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidinone derivatives.
Industrial Applications: It is employed in the production of various bioactive molecules and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-pyrrolidone: A structural analog with similar biological activity.
5-Methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide: Another derivative with potential cognitive-enhancing properties.
Pyrrolidin-2-one: The parent compound with a wide range of applications in medicinal chemistry.
Uniqueness
5-Methyl-4-phenylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Methyl-4-phenylpyrrolidin-2-one (also known as 5-Methyl-4-phenylpyrrolidinone or MPP) is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 189.23 g/mol. The compound features a pyrrolidinone ring with a methyl group at the 5-position and a phenyl group at the 4-position, which contributes to its distinct chemical behavior and biological activity.
The biological activity of MPP is primarily attributed to its interaction with various molecular targets, including receptors and enzymes:
- Sigma-1 Receptor Modulation : MPP has been identified as a positive allosteric modulator of the sigma-1 receptor, which plays a crucial role in neuroprotection, cognition enhancement, and modulation of neurotransmitter systems . This modulation can lead to improved cognitive functions and potential therapeutic effects in neurodegenerative diseases.
- Cognitive Enhancement : Research indicates that MPP may enhance cognitive functions by positively influencing cholinergic signaling pathways. For instance, studies have shown that it alleviates scopolamine-induced cognitive deficits in animal models, suggesting its potential as a cognitive enhancer .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of MPP and its derivatives. Key findings include:
- Cognitive Enhancement : In comparative tests, (4R)-2-oxo-4-phenylpyrrolidine demonstrated significant antidepressant effects and enhanced locomotor activity compared to its enantiomers . Moreover, (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine was noted for improving cognitive performance without affecting locomotor activity .
- Allosteric Modulation : MPP derivatives have been synthesized and tested for their ability to act as positive allosteric modulators of sigma-1 receptors. These compounds showed promising results in enhancing receptor activity without the side effects typically associated with direct agonists .
- Mechanistic Insights : The interaction of MPP with sigma-1 receptors has been studied using in vitro models. For example, experiments demonstrated that specific stereoisomers of MPP were more effective than others at modulating receptor activity, highlighting the importance of stereochemistry in drug design .
Comparative Biological Activity of MPP Derivatives
Case Studies
In a study focusing on the cognitive-enhancing effects of MPP derivatives, researchers administered various doses to senescence accelerated mouse models (SAMP8). The results indicated that specific dosages significantly improved performance in tasks assessing memory and learning capabilities compared to control groups receiving no treatment .
Another investigation into the pharmacokinetics of MPP showed favorable brain penetration characteristics, making it an attractive candidate for further development as a therapeutic agent targeting neurodegenerative disorders .
Properties
IUPAC Name |
5-methyl-4-phenylpyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRQVWVGIHEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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